Gluconasturtiin

Description

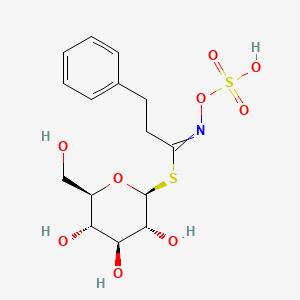

Structure

2D Structure

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-phenyl-N-sulfooxypropanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23)/t10-,12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIJIGYDFNXSET-LFHLZQBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964468 | |

| Record name | beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)benzenepropanimidate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-30-9 | |

| Record name | Gluconasturtiin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconasturtiin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)benzenepropanimidate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUCONASTURTIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/163ENC977A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of Gluconasturtiin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconasturtiin, a phenethyl glucosinolate, is a naturally occurring secondary metabolite found predominantly in cruciferous vegetables. Upon enzymatic hydrolysis by myrosinase, it yields phenethyl isothiocyanate (PEITC), a compound of significant interest in drug development due to its potential chemopreventive and antimicrobial properties. This guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its extraction, and an exploration of its biosynthetic pathway. The information presented herein is intended to support research and development efforts focused on this promising bioactive compound.

Natural Sources of this compound

This compound is widely distributed within the Brassicaceae family, with notable concentrations found in watercress (Nasturtium officinale) and horseradish (Armoracia rusticana)[1]. Its presence has also been documented in various other cruciferous vegetables, including broccoli sprouts and certain varieties of cabbage and mustard. The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the specific plant tissue.

Quantitative Data on this compound Content

The following table summarizes the quantitative data on this compound content in various Brassicaceae species, compiled from multiple studies. It is important to note that direct comparison between studies can be challenging due to variations in analytical methods, units of measurement, and whether the analysis was performed on fresh or dry weight.

| Plant Species | Plant Part | This compound Content | Unit | Reference |

| Armoracia rusticana (Horseradish) | Roots | ~11% of total glucosinolates | % of total glucosinolates | [1] |

| Nasturtium officinale (Watercress) | Shoots | 82.51% of total glucosinolates | % of total glucosinolates | |

| Brassica rapa (Komatsuna) | 14.58 | μmol/100 g FW | ||

| Brassica rapa (Yellow Sarson) | 7.10 | μmol/100 g FW | ||

| Brassica rapa (Tai Cai) | 6.84 | μmol/100 g FW | ||

| Brassica rapa (Chinese Cabbage) | 6.50 | μmol/100 g FW | ||

| Brassica oleracea (Kale - Siberian) | 1.26 | mg/100 g FW | [2] | |

| Brassica juncea | Present | |||

| Brassica nigra | Present | |||

| Broccoli Sprouts | Trace amounts | [3] |

Note: FW = Fresh Weight, DW = Dry Weight.

Biosynthesis of this compound

This compound is an aromatic glucosinolate biosynthesized from the amino acid L-phenylalanine in a multi-step pathway[1]. The core structure of glucosinolates is assembled through a series of enzymatic reactions involving cytochrome P450 monooxygenases (CYPs), UDP-glucosyltransferases (UGTs), and sulfotransferases (SOTs).

The key steps in the biosynthesis of this compound are:

-

Conversion of L-phenylalanine to phenylacetaldoxime: This initial step is catalyzed by cytochrome P450 enzymes of the CYP79 family.

-

Formation of a thiohydroximic acid intermediate: The aldoxime is further metabolized by a CYP83 family enzyme.

-

S-Glucosylation: A glucose molecule is added by a UDP-glucosyltransferase (UGT74 family).

-

Sulfation: The final step involves the sulfation of the desulfo-glucosinolate by a sulfotransferase to form this compound.

Figure 1: Biosynthesis pathway of this compound from L-phenylalanine.

Extraction of this compound

The extraction of this compound from plant material requires careful consideration of the methodology to ensure the inactivation of the myrosinase enzyme, which can otherwise lead to the degradation of the target compound. Several methods have been developed, with variations in the solvent system and extraction temperature.

General Workflow for this compound Extraction and Analysis

The overall process for extracting and quantifying this compound typically involves sample preparation, extraction, purification, and analysis by High-Performance Liquid Chromatography (HPLC).

Figure 2: General workflow for this compound extraction and analysis.

Experimental Protocols

Below are detailed protocols for three common methods of glucosinolate extraction.

Protocol 1: Hot Methanol Extraction

This is a widely used method that effectively inactivates myrosinase.

-

Sample Preparation:

-

Freeze-dry fresh plant material to a constant weight.

-

Grind the freeze-dried material to a fine powder using a mortar and pestle or a ball mill.

-

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) methanol, preheated to 75°C.

-

Vortex the tube for 30 seconds.

-

Incubate the tube in a heating block at 75°C for 10 minutes, with intermittent vortexing.

-

Centrifuge the tube at 13,000 x g for 5 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction on the pellet with another 1 mL of hot 70% methanol.

-

Pool the supernatants.

-

-

Purification and Analysis:

-

Proceed with anion-exchange chromatography for purification and subsequent HPLC analysis.

-

Protocol 2: Cold Methanol Extraction

This method is less hazardous as it avoids boiling solvents.

-

Sample Preparation:

-

Follow the same procedure as in Protocol 1.

-

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% (v/v) methanol at room temperature.

-

Vortex the tube for 1 minute.

-

Place the tube on a shaker or rotator for 30 minutes at room temperature.

-

Centrifuge the tube at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

-

Purification and Analysis:

-

Proceed with anion-exchange chromatography and HPLC analysis.

-

Protocol 3: Boiling Water Extraction

This method uses water as the extraction solvent.

-

Sample Preparation:

-

Follow the same procedure as in Protocol 1.

-

-

Extraction:

-

Weigh approximately 200 mg of the powdered plant material into a 15 mL centrifuge tube.

-

Add 5 mL of boiling deionized water.

-

Vortex the tube for 1 minute.

-

Incubate the tube in a boiling water bath for 10 minutes.

-

Cool the tube to room temperature.

-

Centrifuge at 4,000 x g for 15 minutes.

-

Collect the supernatant.

-

-

Purification and Analysis:

-

Proceed with anion-exchange chromatography and HPLC analysis.

-

Purification by Anion-Exchange Chromatography and Desulfation

For accurate quantification by HPLC, the extracted glucosinolates are typically purified and desulfated.

-

Column Preparation:

-

Prepare a small column with DEAE-Sephadex A-25 anion-exchange resin.

-

Equilibrate the column with an appropriate buffer (e.g., 20 mM sodium acetate, pH 5.5).

-

-

Loading and Washing:

-

Load the crude extract onto the column.

-

Wash the column with the equilibration buffer to remove impurities.

-

-

Desulfation:

-

Add a solution of purified aryl sulfatase (from Helix pomatia) to the column.

-

Incubate overnight at room temperature to allow for the enzymatic removal of the sulfate group, converting the glucosinolates to their desulfo-counterparts.

-

-

Elution:

-

Elute the desulfo-glucosinolates from the column with deionized water.

-

-

Analysis:

-

Analyze the eluate by reverse-phase HPLC with UV detection (typically at 229 nm). Quantification is performed by comparing the peak areas to that of a known standard (e.g., desulfo-sinigrin).

-

Conclusion

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and extraction of this compound for researchers and professionals in the field of drug development and natural product chemistry. The provided data, pathways, and protocols offer a solid foundation for further investigation and utilization of this valuable bioactive compound. The variability in this compound content across different plant sources and the importance of appropriate extraction techniques are critical considerations for obtaining high-quality extracts for research and development purposes.

References

The Role of Gluconasturtiin in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconasturtiin, a prominent aromatic glucosinolate found in Brassicaceae, plays a pivotal role in the sophisticated chemical defense systems of plants. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its enzymatic activation upon tissue damage, and its subsequent effects on herbivores and pathogens. We delve into the signaling pathways that regulate its production and present detailed experimental protocols for its analysis. Quantitative data are summarized to offer a clear perspective on its distribution and concentration under various conditions, aiming to facilitate further research and application in crop protection and drug development.

Introduction

Plants have evolved a remarkable array of chemical defenses to deter herbivores and resist pathogens. Among these, the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a classic example of a potent, inducible defense mechanism, particularly in the order Brassicales[1]. This compound (phenethyl glucosinolate) is a key player in this system, notable for its widespread distribution and defensive efficacy[2]. Upon tissue disruption, this compound is hydrolyzed by the enzyme myrosinase into phenethyl isothiocyanate (PEITC), a volatile and highly toxic compound that repels or harms a wide range of aggressors[2][3]. This guide explores the multifaceted role of this compound in plant defense, from its molecular synthesis to its ecological impact.

Biosynthesis and Metabolism of this compound

The biosynthesis of this compound is a multi-step process originating from the amino acid phenylalanine. This pathway involves chain elongation, formation of the core glucosinolate structure, and side-chain modifications[4][5].

Biosynthetic Pathway

The synthesis of this compound from phenylalanine involves a series of enzymatic reactions that are well-studied in model organisms like Arabidopsis thaliana[5]. The core structure is assembled through the catalytic activities of cytochromes P450 (CYP79 and CYP83 families), C-S lyases, S-glucosyltransferases, and sulfotransferases[4].

The "Mustard Oil Bomb": Enzymatic Activation

In intact plant cells, this compound is stored in the vacuole, physically separated from the myrosinase enzyme[1][6]. When the plant tissue is damaged by herbivore feeding or pathogen invasion, this compartmentalization is disrupted. Myrosinase then rapidly hydrolyzes the thioglucosidic bond of this compound, releasing glucose and an unstable aglycone. This aglycone spontaneously rearranges to form the biologically active phenethyl isothiocyanate (PEITC)[2][6].

Role in Plant Defense

The primary role of this compound is to act as a precursor to the toxic PEITC, which serves as a broad-spectrum defense compound.

Defense Against Herbivores

PEITC is a potent deterrent and toxin to a wide range of generalist herbivores[7][8]. Its pungent flavor and irritant properties discourage feeding, while at higher concentrations, it can be lethal. However, some specialist herbivores have evolved mechanisms to overcome this defense. For instance, the larvae of the diamondback moth (Plutella xylostella) can detoxify isothiocyanates, allowing them to feed on glucosinolate-containing plants[7].

Defense Against Pathogens

The breakdown products of this compound also exhibit antimicrobial properties, providing protection against fungal and bacterial pathogens[3][7]. PEITC can inhibit the growth and development of various plant pathogens, contributing to the overall disease resistance of the plant.

Quantitative Data on this compound

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

| Plant Species | Tissue | This compound Concentration | Conditions | Reference |

| Horseradish (Armoracia rusticana) | Root | 11% of total glucosinolates | Standard | [2] |

| Watercress (Nasturtium officinale) | Shoots | Higher concentration | 10-15°C vs 20-25°C | [9] |

| Watercress (Nasturtium officinale) | Shoots | 30-40% higher concentration | Long days vs short days | [9] |

| Watercress (Nasturtium officinale) | Shoots | 25-40% higher concentration | Red light enrichment | [9] |

| Brassica rapa | Taproot | Accumulation upon herbivory | Cabbage root fly feeding | [10] |

| Brassica nigra & B. juncea | Reproductive tissues | Up to 120 µmol g⁻¹ DM (total GSL) | Various growth stages | [11][12] |

Regulation of this compound Biosynthesis

The production of this compound is not static; it is dynamically regulated by a complex network of signaling pathways that respond to both biotic and abiotic stresses.

Defense Signaling Pathways

Plant defense against herbivores and pathogens is mediated by signaling molecules such as jasmonic acid (JA), salicylic acid (SA), and ethylene (ET)[13]. These hormones can act independently or synergistically to regulate the expression of genes involved in glucosinolate biosynthesis[13]. For instance, JA is strongly associated with the induction of defense responses against chewing herbivores and leads to an increase in glucosinolate levels[13][14].

Experimental Protocols

Accurate quantification and analysis of this compound are crucial for research in this field. The following is a generalized protocol for the extraction and analysis of intact glucosinolates by High-Performance Liquid Chromatography (HPLC).

Glucosinolate Extraction

This protocol is adapted from established methods for glucosinolate analysis[15][16][17][18].

Materials:

-

Plant tissue (fresh, frozen, or freeze-dried)

-

70% Methanol (MeOH)

-

Ultrapure water

-

Liquid nitrogen (for fresh tissue)

-

Centrifuge

-

Water bath

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

For fresh tissue, flash-freeze in liquid nitrogen and grind to a fine powder.

-

For freeze-dried tissue, grind to a fine powder.

-

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% MeOH.

-

Vortex thoroughly for 30 seconds.

-

Incubate in a water bath at 75°C for 20 minutes to inactivate myrosinase.

-

Alternatively, sonicate for 20 minutes at room temperature[16].

-

-

Clarification:

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Filtration:

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Storage:

-

Store the extracts at -20°C until analysis.

-

HPLC Analysis of Intact Glucosinolates

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)

Mobile Phase:

-

Solvent A: Ultrapure water

-

Solvent B: Acetonitrile

Gradient Elution (Example):

-

A linear gradient from 100% Solvent A to a desired concentration of Solvent B over a specified time, followed by a wash and re-equilibration step. The exact gradient will depend on the specific column and system used. A common gradient involves starting with a low percentage of acetonitrile and gradually increasing it.

Detection:

-

UV detection at 229 nm[15].

Quantification:

-

Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a purified this compound standard. An internal standard (e.g., sinigrin) can be used to correct for variations in extraction and injection volume[15].

Conclusion and Future Directions

This compound is a vital component of the chemical defense arsenal of many cruciferous plants. Its biosynthesis, activation, and regulation are tightly controlled processes that are crucial for plant survival in the face of herbivory and pathogen attack. The detailed understanding of the this compound system not only provides insights into plant-insect and plant-pathogen interactions but also opens avenues for the development of novel crop protection strategies and potentially new therapeutic agents, given the known health benefits of glucosinolate breakdown products[3][6]. Future research should focus on elucidating the finer details of the regulatory networks governing this compound biosynthesis and its transport within the plant, as well as exploring the full spectrum of its ecological roles.

References

- 1. The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Role of Glucosinolate Hydrolysis Products from Brassica Vegetable Consumption in Inducing Antioxidant Activity and Reducing Cancer Incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosinolate - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bioprofilelabs.com [bioprofilelabs.com]

- 10. Both Biosynthesis and Transport Are Involved in Glucosinolate Accumulation During Root-Herbivory in Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Modulation of CYP79 Genes and Glucosinolate Profiles in Arabidopsis by Defense Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

Genetic Regulation of Gluconasturtiin Accumulation in Brassicaceae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic mechanisms controlling the accumulation of gluconasturtiin, an aromatic glucosinolate, in plants of the Brassicaceae family. This compound and its hydrolysis product, phenethyl isothiocyanate (PEITC), are of significant interest due to their potential roles in plant defense and human health, including cancer chemoprevention.[1] This document details the biosynthetic pathway, key regulatory genes, and quantitative trait loci (QTLs) identified through various molecular techniques. It also provides detailed experimental protocols for major research methodologies in this field.

Biosynthesis of this compound

This compound is derived from the amino acid phenylalanine.[2] The biosynthesis is a multi-step process involving chain elongation, formation of the core glucosinolate structure, and secondary modifications.

The core structure formation begins with the conversion of the parent amino acid to an aldoxime, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family.[3][4][5] Subsequent steps involve the addition of a sulfur donor, glucosylation, and sulfation to form the final this compound molecule.[4][5]

References

- 1. Understanding of MYB Transcription Factors Involved in Glucosinolate Biosynthesis in Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Genome-Wide Association Study of Glucosinolate Metabolites (mGWAS) in Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Glucosinolate Content and Metabolism Related Genes in Different Parts of Chinese Flowering Cabbage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Glucosinolate-Myrosinase System: A Technical Guide to the Interaction of Gluconasturtiin and Myrosinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a sophisticated plant defense mechanism found in cruciferous vegetables.[1] This system plays a crucial role in protecting plants from herbivores and pathogens. Beyond its function in plant biology, the hydrolysis of glucosinolates by myrosinase produces isothiocyanates, compounds of significant interest in human health for their potential chemopreventive and therapeutic properties.[2] This technical guide provides an in-depth examination of the interaction between a specific glucosinolate, gluconasturtiin (phenethyl glucosinolate), and the enzyme myrosinase.

This compound is notably abundant in watercress (Nasturtium officinale) and horseradish (Armoracia rusticana).[1] Upon tissue damage, this compound comes into contact with myrosinase (a β-thioglucosidase), which is spatially segregated in intact plant cells.[2] This interaction initiates a hydrolytic cascade, leading primarily to the formation of phenethyl isothiocyanate (PEITC), a compound extensively studied for its anticancer activities.[2][3] Understanding the kinetics, influencing factors, and experimental methodologies of this interaction is paramount for researchers in agronomy, food science, and pharmacology.

The Enzymatic Reaction

Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in this compound. This enzymatic reaction proceeds in two main steps. First, myrosinase cleaves the glucose moiety from this compound, resulting in the formation of an unstable aglycone intermediate, thiohydroximate-O-sulfate. Subsequently, this intermediate undergoes a spontaneous Lossen rearrangement to yield the primary bioactive product, phenethyl isothiocyanate (PEITC).

The nature of the final hydrolysis products can be influenced by various factors, including pH, temperature, and the presence of specifier proteins.[3][4] Under acidic conditions, the formation of nitriles, such as phenethyl nitrile (PEN), may be favored over isothiocyanates.[3]

Quantitative Data

Myrosinase Activity and Optimal Conditions

The enzymatic activity of myrosinase is significantly influenced by environmental parameters such as temperature and pH. While specific kinetic data for this compound as a substrate is limited in publicly available literature, studies using the common substrate sinigrin provide valuable insights into the general behavior of myrosinase.

| Parameter | Value | Source Organism | Substrate | Reference |

| Optimal Temperature | 45°C | Watercress (Nasturtium officinale) | Sinigrin | [5] |

| 50°C | Shewanella baltica Myr-37 | Sinigrin | [3] | |

| Optimal pH | 7.0 - 9.0 | Watercress (Nasturtium officinale) | Sinigrin | [5] |

| 8.0 | Shewanella baltica Myr-37 | Sinigrin | [3] | |

| Myrosinase Activity (at 45°C) | 1.23 mM/min | Watercress (Nasturtium officinale) | Sinigrin | [5] |

| Myrosinase Activity (at pH 7 and 9) | 1.35 - 1.36 mM/min | Watercress (Nasturtium officinale) | Sinigrin | [5] |

Yield of Hydrolysis Products

The yield of phenethyl isothiocyanate (PEITC) from the hydrolysis of this compound is also dependent on reaction conditions.

| Condition | PEITC Concentration (ppm) | PEN Concentration | Source Organism | Reference |

| Temperature: 25°C | 601.1 | Not detected | Watercress (Nasturtium officinale) | [5] |

| Temperature: 45°C | Lower than at 25°C | Not detected | Watercress (Nasturtium officinale) | [5] |

| Temperature: 65°C | Lowest | Not detected | Watercress (Nasturtium officinale) | [5] |

| pH: 3 | Low | Detected | Watercress (Nasturtium officinale) | [5] |

| pH: 7 | Moderate | Lower than at pH 3 | Watercress (Nasturtium officinale) | [5] |

| pH: 9 | 561.1 | Lowest | Watercress (Nasturtium officinale) | [5] |

Experimental Protocols

Myrosinase Extraction from Watercress

A crude myrosinase extract can be prepared from fresh watercress.

-

Sample Preparation: Harvest fresh, healthy watercress and immediately freeze in liquid nitrogen to prevent enzymatic degradation.[5] Lyophilize the frozen samples and grind them into a fine powder.

-

Extraction: Dissolve 100 mg of the freeze-dried watercress powder in 10 ml of pure water.[5]

-

Incubation: Incubate the mixture at 30°C in a water bath for 2 hours to allow for enzyme extraction.[5]

-

Clarification: Filter the extract through a 0.45 µm membrane microfilter to obtain the crude myrosinase extract.[5]

Myrosinase Activity Assay (Using Sinigrin as Substrate)

This protocol describes the determination of myrosinase activity by measuring the reduction of a known substrate concentration.

-

Reaction Mixture: In a test tube, combine 2 ml of the crude myrosinase extract with 200 µl of 6.0 mM sinigrin solution.[5]

-

Incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C, 45°C, 65°C) for 20 minutes in a water bath.[5] For pH studies, conduct the reaction in a 0.01M Tris buffer of the desired pH (e.g., 3.0, 7.0, 9.0).[5]

-

Stopping the Reaction: The reaction is typically stopped by adding a solvent that denatures the enzyme, such as methanol, or by immediate analysis.

-

Quantification of Unreacted Substrate: The concentration of unreacted sinigrin is determined using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

-

Mobile Phase: Isocratic elution with a suitable solvent system (e.g., water and acetonitrile).

-

Column: A C18 column is commonly used.

-

Detection: UV absorbance at 229 nm.[5]

-

-

Calculation of Activity: Myrosinase activity is calculated based on the amount of sinigrin hydrolyzed per unit of time.[5]

Analysis of this compound Hydrolysis Products (PEITC)

This protocol outlines the extraction and analysis of phenethyl isothiocyanate (PEITC) from the enzymatic reaction.

-

Enzymatic Hydrolysis: Dissolve 1 gram of freeze-dried watercress powder in 10 ml of deionized water and incubate at the desired temperature for 30 minutes to allow for the hydrolysis of this compound.[5]

-

Extraction: Add 20 ml of dichloromethane (DCM) to the aqueous mixture and shake mechanically for 60 minutes at 250 rpm.[5]

-

Phase Separation: Separate the organic (DCM) layer.

-

Drying and Cleanup: Dry the organic layer over anhydrous sodium sulfate and use Florisil for sample cleanup.[5]

-

Concentration: Concentrate the extract to approximately 1.0 ml using a rotary evaporator at 30°C.[5]

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injection: Inject 1.0 µl of the concentrated extract into the GC-MS.[5]

-

GC Program: A typical temperature program starts at 50°C for 2 minutes, then increases to 270°C at a rate of 10°C/min.[5]

-

Injector and Transfer Line Temperatures: 200°C and 250°C, respectively.[5]

-

MS Scan Range: 50 to 400 m/z.[5]

-

Identification and Quantification: Identify PEITC based on its retention time and mass spectrum, and quantify using a standard curve prepared with a PEITC standard.[5]

-

Visualizations

Signaling Pathway of this compound Hydrolysis

Caption: Enzymatic hydrolysis of this compound by myrosinase.

Experimental Workflow for Myrosinase Activity and Product Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Temperature and pH on Myrosinase Activity and this compound Hydrolysis Products in Watercress - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]

- 3. Characterization of a Novel Myrosinase with High Activity from Marine Bacterium Shewanella baltica Myr-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatography-based determination of total isothiocyanate levels in human plasma: application to studies with 2-phenethyl isothiocyanate [pubmed.ncbi.nlm.nih.gov]

- 5. tost.unise.org [tost.unise.org]

The In Vivo Journey of Gluconasturtiin: A Technical Guide to its Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo bioavailability and metabolism of gluconasturtiin, a prominent glucosinolate found in cruciferous vegetables. Understanding the metabolic fate of this compound is critical for evaluating its potential health benefits and for the development of novel therapeutic agents. This document synthesizes quantitative data from various studies, details key experimental methodologies, and visualizes complex biological and experimental processes.

Quantitative Insights into this compound Bioavailability and Metabolism

The bioavailability of this compound is largely dictated by its conversion to the bioactive compound, phenethyl isothiocyanate (PEITC). The following tables summarize the pharmacokinetic parameters of PEITC in both preclinical (rat) and clinical (human) studies, as well as urinary excretion data, providing a quantitative basis for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetic Parameters of Phenethyl Isothiocyanate (PEITC) in Rats Following Oral Administration

| Dose (µmol/kg) | Bioavailability (%) | Cmax (µM) | Tmax (h) | t½ (h) | Reference |

| 10 | 115 | 9.2 ± 0.6 | ~0.73 | 3.52 ± 0.35 | [1][2] |

| 100 | 93 | 42.1 ± 11.4 | ~0.73 | - | [1][2] |

| 0.5 mg/kg (~3 µmol/kg) | 77 | - | <1 | - | [3] |

| 5.0 mg/kg (~30 µmol/kg) | 23 | - | <1 | - | [3] |

Table 2: Pharmacokinetic Parameters of Phenethyl Isothiocyanate (PEITC) in Humans

| Administration | Cmax (nM) | Tmax (h) | t½ (h) | Reference |

| 100g watercress | 928.5 ± 250 | 2.6 ± 1.1 | 4.9 ± 1.1 | [4] |

| 40 mg PEITC (oral dose) | 640 - 1400 | 3 - 5.5 | - | [5] |

Table 3: Urinary Excretion of Phenethyl Isothiocyanate-N-acetylcysteine (PEITC-NAC) in Humans

| Study Population | Dose | Percentage of Dose Excreted as PEITC-NAC | Reference |

| Cigarette Smokers | 10 mg PEITC, 4 times/day | ~29% | [6] |

Experimental Protocols: A Methodological Deep Dive

This section provides detailed methodologies for key experiments cited in the study of this compound bioavailability and metabolism. These protocols are intended to serve as a practical guide for researchers in the field.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of PEITC in a rat model following oral and intravenous administration.[1][2][3]

2.1.1. Animal Model

-

Species: Sprague-Dawley or Wistar rats, male.

-

Age/Weight: 6-8 weeks old, weighing 150-250 g.

-

Acclimation: Animals are acclimated for at least one week prior to the experiment under controlled conditions (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water.

2.1.2. Dosing

-

Oral Administration:

-

PEITC is dissolved in a suitable vehicle, such as corn oil.

-

Administer the desired dose (e.g., 10 or 100 µmol/kg) via oral gavage.[2]

-

-

Intravenous Administration:

-

Dissolve PEITC in a vehicle suitable for intravenous injection (e.g., a mixture of ethanol, polyethylene glycol 400, and saline).

-

Administer the dose (e.g., 2 µmol/kg) via the lateral tail vein.[7]

-

2.1.3. Blood Sample Collection

-

Blood samples (approximately 200-250 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 45 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.[6]

-

Samples can be collected from the subclavian vein, saphenous vein, or via a surgically implanted catheter in the jugular vein.[6][8] The subclavian vein method allows for repeated sampling from conscious animals.[6]

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation (e.g., 2000 x g for 10-15 minutes at 4°C) and stored at -80°C until analysis.[6]

2.1.4. Urine and Feces Collection

-

Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).[9][10]

-

Urine samples should be collected in containers placed on ice or dry ice to minimize degradation.[10]

-

Samples are centrifuged to remove particulate matter and stored at -80°C.[10]

Quantification of PEITC and its Metabolites by HPLC-MS/MS

This protocol describes a sensitive and specific method for the quantification of PEITC and its primary metabolite, PEITC-NAC, in plasma and urine.[11][12][13][14]

2.2.1. Sample Preparation

-

Plasma:

-

Proteins are precipitated by adding a solvent like acetonitrile.

-

The sample is vortexed and centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

-

-

Urine:

2.2.2. HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

A C18 reverse-phase column is typically used.

-

The mobile phase often consists of a gradient of acetonitrile and water, both containing a small amount of an additive like formic acid to improve ionization.

-

-

Mass Spectrometric Detection:

-

Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity.

-

The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for PEITC and PEITC-NAC are monitored.

-

An internal standard (e.g., deuterium-labeled PEITC) is used for accurate quantification.

-

Caco-2 Cell Permeability Assay

This in vitro assay is used to predict the intestinal permeability of compounds.[15][16][17][18]

2.3.1. Cell Culture

-

Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts).

-

The cells are cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions, mimicking the intestinal barrier.

2.3.2. Permeability Assay

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[15]

-

The test compound (e.g., PEITC) is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the A-to-B permeability.

-

To assess active efflux, the compound is added to the basolateral side, and samples are taken from the apical side (B-to-A permeability).

-

The concentration of the compound in the collected samples is quantified by HPLC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound, a typical experimental workflow for in vivo pharmacokinetic studies, and the logical relationship of factors influencing this compound bioavailability.

Caption: Metabolic pathway of this compound to PEITC-NAC.

Caption: In vivo pharmacokinetic study workflow.

Caption: Factors influencing this compound bioavailability.

References

- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 2. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repeated oral administration modulates the pharmacokinetic behavior of the chemopreventive agent phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A metabolic pathway for activation of dietary glucosinolates by a human gut symbiont - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 7. research.vt.edu [research.vt.edu]

- 8. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 9. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 17. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

Gluconasturtiin: A Technical Guide to its Structural Elucidation and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconasturtiin, a prominent member of the glucosinolate family of secondary metabolites, is a subject of increasing interest within the scientific community. Found abundantly in cruciferous vegetables such as watercress (Nasturtium officinale) and horseradish (Armoracia rusticana), this sulfur-containing compound and its hydrolysis products have demonstrated significant biological activities, including potent anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the structural elucidation of this compound, its key chemical properties, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Structural Elucidation

The definitive structure of this compound, systematically named 1-S-[(1Z)-3-Phenyl-N-(sulfooxy)propanimidoyl]-1-thio-β-D-glucopyranose, has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure

This compound possesses the characteristic glucosinolate core structure, which includes a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid precursor. In the case of this compound, the side chain is derived from the amino acid phenylalanine.

Molecular Formula: C₁₅H₂₁NO₉S₂[1]

Molar Mass: 423.45 g·mol⁻¹[1]

Spectroscopic Data

The structural assignment of this compound is supported by the following spectroscopic data:

Table 1: NMR Spectroscopic Data for this compound

| Atom | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| Aglycone | ||

| C-1 | - | ~160-162 |

| C-2 | 2.95 (t) | 35.5 |

| C-3 | 2.80 (t) | 31.0 |

| Phenyl Group | ||

| C-1' | - | 140.5 |

| C-2'/C-6' | 7.20-7.35 (m) | 128.5 |

| C-3'/C-5' | 7.20-7.35 (m) | 128.3 |

| C-4' | 7.20-7.35 (m) | 126.0 |

| Glucose Moiety | ||

| H-1'' | 5.35 (d) | 81.5 |

| H-2'' | 3.65 (m) | 71.5 |

| H-3'' | 3.40-3.50 (m) | 78.0 |

| H-4'' | 3.40-3.50 (m) | 70.0 |

| H-5'' | 3.40-3.50 (m) | 80.0 |

| H-6''a | 3.80 (dd) | 61.0 |

| H-6''b | 3.70 (dd) |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical values found in the literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides precise mass determination, confirming the elemental composition of this compound. In negative ion mode electrospray ionization (ESI-MS), this compound is typically observed as the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 422.0577.[2] Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns for glucosinolates. Common fragments include the sulfate anion (HSO₄⁻) at m/z 97 and a fragment corresponding to the glucose-sulfate moiety at m/z 259.[3] The presence of sulfur isotopes (³⁴S) can also be observed in high-resolution spectra, providing further confirmation of the structure.[4]

Chemical Properties

Physical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-S-[(1Z)-3-Phenyl-N-(sulfooxy)propanimidoyl]-1-thio-β-D-glucopyranose[1] |

| Synonyms | Phenethyl glucosinolate[1] |

| CAS Number | 499-30-9[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

Chemical Reactivity and Degradation

The most significant chemical property of this compound is its susceptibility to enzymatic hydrolysis by myrosinase (a thioglucosidase). This enzyme is physically separated from glucosinolates in intact plant tissue but comes into contact upon tissue damage (e.g., chewing, cutting). The hydrolysis reaction cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone intermediate. This intermediate then spontaneously undergoes a Lossen-like rearrangement to form phenethyl isothiocyanate (PEITC). PEITC is a highly reactive and biologically active compound responsible for the pungent taste of many cruciferous vegetables and many of the observed health benefits.

Caption: Enzymatic hydrolysis of this compound.

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily attributed to its hydrolysis product, PEITC. PEITC has been shown to modulate several key signaling pathways involved in cellular defense, inflammation, and apoptosis.

Nrf2 Signaling Pathway

PEITC is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. PEITC can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes.

Caption: PEITC-mediated activation of the Nrf2 pathway.

NF-κB Signaling Pathway

PEITC has also been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, and its chronic activation is associated with various diseases, including cancer. PEITC can inhibit the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.

Caption: PEITC-mediated inhibition of the NF-κB pathway.

Experimental Protocols

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of this compound from plant material.

Caption: Workflow for this compound extraction.

Detailed Methodology:

-

Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized to dryness. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with boiling 70% aqueous methanol for 10-15 minutes to inactivate myrosinase. The mixture is then cooled and filtered. The filtrate is concentrated under reduced pressure to remove the methanol.

-

Solid Phase Extraction (SPE): The aqueous extract is loaded onto a strong anion exchange (SAX) column. The column is washed with water and a low concentration salt buffer to remove impurities.

-

Elution: this compound is eluted from the column using a solution of potassium sulfate.

-

Purification: The eluted fraction can be further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A common method for the analysis and quantification of this compound involves desulfation followed by HPLC with UV detection.

Table 3: HPLC Parameters for Desulfoglucosinolate Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | Start with a low percentage of B, increasing linearly over time |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 229 nm |

| Injection Volume | 20 µL |

Methodology:

-

Desulfation: The purified this compound fraction is treated with sulfatase to remove the sulfate group, forming the corresponding desulfoglucosinolate. This step improves chromatographic resolution.

-

HPLC Analysis: The desulfated sample is injected into the HPLC system. The separation is achieved on a C18 column using a water/acetonitrile gradient.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the desulfo-gluconasturtiin with a calibration curve prepared from a known standard (e.g., desulfo-sinigrin).

Conclusion

This compound stands out as a glucosinolate with significant potential for further research and development. Its well-defined structure, established through robust spectroscopic methods, and the profound biological activities of its hydrolysis product, PEITC, make it a compelling target for drug discovery and nutritional science. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted nature of this important natural product. Further investigation into its mechanism of action and bioavailability will be crucial in harnessing its full therapeutic potential.

References

The Ecological Significance of Gluconasturtiin in Plant-Herbivore Interactions: A Technical Guide

Abstract: Gluconasturtiin, an aromatic glucosinolate prevalent in Brassicaceae, plays a pivotal role in mediating plant-herbivore interactions. This technical guide provides an in-depth analysis of its ecological significance, chemical activation, and impact on various herbivores. Central to this interaction is the "mustard oil bomb" defense mechanism, where tissue damage triggers the enzymatic hydrolysis of this compound into phenethyl isothiocyanate (PEITC), a potent deterrent and toxin. This document summarizes quantitative data on this compound concentrations, details relevant experimental protocols for its study, and illustrates the key biochemical and signaling pathways involved. The content is tailored for researchers, scientists, and drug development professionals exploring natural compounds for applications in agriculture and medicine.

The Glucosinolate-Myrosinase Defense System

Plants in the order Brassicales have evolved a sophisticated two-component chemical defense system to deter herbivores. This system consists of glucosinolates, which are chemically stable and non-toxic glycosides, and myrosinase, a β-thioglucosidase enzyme.[1] In intact plant tissue, these two components are physically separated.[2][3] When an herbivore damages the plant tissue, myrosinase comes into contact with glucosinolates, initiating a rapid hydrolysis reaction.[4][5] This process, often termed the "mustard oil bomb," releases a variety of biologically active and often toxic compounds, primarily isothiocyanates.[1][6]

Biosynthesis of this compound

This compound (phenethyl glucosinolate) is an aromatic glucosinolate biosynthesized from the amino acid phenylalanine through a multi-step pathway.[4] Its production and concentration can be influenced by various biotic and abiotic factors, including herbivory and nutrient availability.[7][8] This compound is one of the most widely distributed glucosinolates within cruciferous vegetables, found commonly in the roots and leaves of plants like watercress (Nasturtium officinale) and horseradish (Armoracia rusticana).[4][9]

The "Mustard Oil Bomb": Enzymatic Activation of this compound

The defensive potential of this compound is realized upon its activation. Chewing or tissue damage by an herbivore disrupts cellular compartmentalization, allowing the myrosinase enzyme to hydrolyze this compound.[6][10] This reaction cleaves the glucose moiety, forming an unstable aglycone intermediate. This intermediate then spontaneously rearranges to form phenethyl isothiocyanate (PEITC), a volatile and highly reactive compound that is toxic to many insect predators.[4][11] The formation of different hydrolysis products can be influenced by pH, temperature, and the presence of specific proteins.[8][12]

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Atypical Myrosinase as a Mediator of Glucosinolate Functions in Plants [frontiersin.org]

- 3. The Role of Glucosinolate Hydrolysis Products from Brassica Vegetable Consumption in Inducing Antioxidant Activity and Reducing Cancer Incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of glucosinolates in insect-plant relationships and multitrophic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Physiological Importance of Glucosinolates on Plant Response to Abiotic Stress in Brassica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Antimicrobial Effects of Myrosinase Hydrolysis Products Derived from Glucosinolates Isolated from Lepidium draba - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Gluconasturtiin using HPLC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gluconasturtiin (GNT) is an aromatic glucosinolate found in cruciferous vegetables, such as watercress and horseradish. Upon enzymatic hydrolysis by myrosinase, it forms phenethyl isothiocyanate (PEITC), a compound of significant interest due to its potential chemopreventive properties. Accurate and sensitive quantification of this compound in various matrices is crucial for quality control of food supplements, pharmacological studies, and agricultural research. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a robust and specific method for the quantitative analysis of intact glucosinolates like this compound. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound using HPLC-MS.

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of this compound.

Experimental Protocols

Materials and Reagents

-

This compound potassium salt standard (≥95% purity)

-

Sinigrin monohydrate (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

DEAE-Sephadex A-25

-

Aryl sulfatase (from Helix pomatia)

-

Sodium acetate

-

Plant material (e.g., freeze-dried watercress powder)

Sample Preparation and Extraction

This protocol is adapted from methods for glucosinolate extraction from plant tissues.[1][2]

-

Homogenization: Freeze-dry fresh plant material and grind it into a fine powder. This prevents enzymatic degradation of glucosinolates by myrosinase.

-

Extraction:

-

Weigh approximately 100 mg of the homogenized plant powder into a centrifuge tube.

-

Add 1 mL of 70% methanol pre-heated to 75°C.

-

Vortex for 30 seconds and then place in a water bath at 75°C for 10 minutes to inactivate myrosinase.

-

For enhanced extraction, sonicate the sample for 20 minutes at room temperature.[2]

-

Add an internal standard solution (e.g., sinigrin) at a known concentration.

-

-

Centrifugation: Centrifuge the mixture at 5000 x g for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 1 mL of 70% methanol, and the supernatants can be combined.

Purification by Ion-Exchange Chromatography

This step purifies and concentrates the glucosinolates from the crude extract.[3][4]

-

Column Preparation: Prepare a mini-column by packing a small pipette tip with glass wool and adding a slurry of DEAE-Sephadex A-25 resin (approximately 0.5 mL).

-

Equilibration: Equilibrate the column with 1 mL of ultrapure water.

-

Loading: Load the extracted supernatant onto the DEAE-Sephadex column.

-

Washing: Wash the column with 2 x 1 mL of ultrapure water to remove interfering compounds.

-

Desulfation (Optional but common for HPLC-UV): For the analysis of desulfo-glucosinolates, apply a purified sulfatase solution to the column and allow it to react overnight at room temperature.[3] For intact glucosinolate analysis by LC-MS, this step is omitted.

-

Elution: Elute the intact this compound from the column with 2 x 0.5 mL of ultrapure water. The eluate is now ready for HPLC-MS analysis.

HPLC-MS Analysis

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used.[1]

-

Mobile Phase:

-

Mobile Phase A: Ultrapure water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient could be:

-

0-1 min: 10% B

-

1-6 min: Linear gradient to 90% B

-

6-8 min: Hold at 90% B

-

8-8.1 min: Return to 10% B

-

8.1-12 min: Re-equilibration at 10% B

-

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 2-10 µL.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ or Q-TOF) with an electrospray ionization (ESI) source.

-

MS Parameters:

-

Ionization Mode: ESI Negative.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions: The precursor ion for this compound ([M-H]⁻) is m/z 422.[2][5] Common product ions for glucosinolates include m/z 97 (HSO₄⁻), 259 ([C₆H₁₀O₅S]⁻), and 275.[6][7] A specific transition for this compound would be m/z 422 -> 259.

-

Ion Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity.

-

Data Presentation and Quantification

Calibration Curve

Prepare a series of standard solutions of this compound in the mobile phase, ranging from approximately 1 to 500 ng/mL.[6] A fixed concentration of the internal standard (sinigrin) should be added to each standard and sample. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound to generate a calibration curve.

Quantitative Data Summary

The following table summarizes typical method validation parameters for the quantitative analysis of this compound by HPLC-MS. The values are representative and may vary depending on the specific instrumentation and matrix.

| Parameter | Typical Value | Reference |

| Linearity Range (µg/mL) | 0.001 - 0.5 | [6][8] |

| Correlation Coefficient (r²) | > 0.999 | [6] |

| Limit of Detection (LOD) (ng/mL) | 0.006 | [6] |

| Limit of Quantification (LOQ) (ng/mL) | 0.020 | [6] |

| Recovery (%) | 80 - 110% | [2][9] |

| Precision (RSD %) | < 15% | [2][8] |

Signaling Pathway Diagram

While this compound itself is not part of a signaling pathway, its hydrolysis product, phenethyl isothiocyanate (PEITC), is known to modulate various cellular signaling pathways involved in cancer prevention. The following diagram illustrates the enzymatic conversion of this compound to PEITC.

Caption: Enzymatic hydrolysis of this compound to phenethyl isothiocyanate.

Conclusion

The HPLC-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantitative determination of this compound in plant matrices. The protocol covers all critical steps from sample preparation to data analysis, ensuring accurate and reproducible results. This methodology is well-suited for researchers in the fields of natural product chemistry, food science, and drug development who require precise quantification of this important bioactive compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurachem.org [eurachem.org]

- 9. bioprofilelabs.com [bioprofilelabs.com]

Protocol for Gluconasturtiin Extraction from Plant Tissues: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the extraction of gluconasturtiin, an aromatic glucosinolate of significant interest for its potential health benefits, from plant tissues. These protocols are designed to be adaptable for various research and development applications, from initial screening to larger-scale purification.

Introduction

This compound (phenethyl glucosinolate) is a secondary metabolite found predominantly in cruciferous vegetables such as watercress, horseradish, and cabbage.[1] Upon enzymatic hydrolysis by myrosinase, it releases phenethyl isothiocyanate (PEITC), a compound extensively studied for its chemopreventive properties. Accurate and efficient extraction of intact this compound is therefore a critical first step for research into its biological activities and for the development of novel therapeutics and functional foods.

The extraction of glucosinolates, including this compound, requires careful consideration of methodologies to prevent their enzymatic degradation and to ensure high recovery rates. The choice of extraction solvent, temperature, and sample preparation are all crucial factors that can significantly impact the final yield and purity of the extracted compound.[2][3]

Experimental Protocols

Several methods have been established for the extraction of glucosinolates from plant materials. The selection of the most appropriate protocol will depend on the specific research goals, available equipment, and the plant matrix being investigated. Below are detailed protocols for three commonly used and effective extraction methods.

Protocol 1: Cold Methanol Extraction

This method is favored for its simplicity, efficiency, and its ability to minimize the degradation of thermolabile compounds.[3][4]

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

80% Methanol (v/v), pre-chilled to -20°C

-

Mortar and pestle, pre-chilled

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Vortex mixer

-

Filtration apparatus (e.g., syringe filters, 0.2 µm)

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Preparation: Weigh approximately 1-2 g of fresh or frozen plant tissue. Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is critical to keep the sample frozen during this step to prevent myrosinase activation.

-

Extraction: Transfer the powdered tissue to a 50 mL centrifuge tube. Add 10 mL of pre-chilled 80% methanol.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Incubation: Place the tube on a shaker or rotator at 4°C for at least 2 hours (or overnight for optimal extraction).

-

Centrifugation: Centrifuge the extract at 4,000 x g for 20 minutes at 4°C to pellet the plant debris.

-

Collection of Supernatant: Carefully decant the supernatant into a clean tube.

-

Re-extraction (Optional but Recommended): To maximize yield, resuspend the pellet in another 10 mL of cold 80% methanol, vortex, incubate for 1 hour, and centrifuge again. Combine the supernatants.

-

Filtration: Filter the combined supernatants through a 0.2 µm syringe filter to remove any remaining particulate matter.

-

Concentration: The extract can be concentrated using a rotary evaporator at a temperature not exceeding 40°C or under a stream of nitrogen gas.

-

Storage: Store the final extract at -20°C or below until further analysis.

Protocol 2: Boiling Methanol/Ethanol Extraction

This method utilizes heat to rapidly inactivate myrosinase, thereby preserving the intact glucosinolates.[5]

Materials:

-

Fresh plant tissue

-

70-80% Methanol or Ethanol (v/v)

-

Boiling water bath

-

Homogenizer

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Filtration apparatus

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Preparation: Weigh approximately 1-2 g of fresh plant tissue and finely chop it.

-

Inactivation of Myrosinase: Add the chopped tissue to a tube containing 10 mL of boiling 70-80% methanol or ethanol. Place the tube in a boiling water bath for 5-10 minutes.

-

Homogenization: After boiling, homogenize the sample for 1-2 minutes.

-

Extraction: Allow the mixture to cool to room temperature, then shake or vortex for 1 hour.

-

Centrifugation: Centrifuge the extract at 4,000 x g for 20 minutes.

-

Collection of Supernatant: Decant the supernatant into a clean tube.

-

Re-extraction (Optional): Resuspend the pellet in 10 mL of the same solvent, vortex, and centrifuge. Combine the supernatants.

-

Filtration: Filter the combined supernatants through a 0.2 µm filter.

-

Concentration: Concentrate the extract as described in Protocol 1.

-

Storage: Store the final extract at -20°C or below.

Protocol 3: Boiling Water Extraction

This method is a safer alternative to using hot organic solvents and can be effective for certain plant materials.

Materials:

-

Fresh or frozen plant tissue

-

Deionized water

-

Boiling water bath

-

Homogenizer

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Filtration apparatus

-

Freeze-dryer (optional)

Procedure:

-

Sample Preparation: Weigh approximately 1-2 g of fresh or frozen plant tissue. If frozen, grind to a powder in liquid nitrogen.

-

Extraction: Add the plant material to 20 mL of rapidly boiling deionized water and continue to boil for 10 minutes. This step simultaneously extracts the glucosinolates and deactivates myrosinase.

-

Homogenization: After boiling, homogenize the mixture.

-

Centrifugation: Centrifuge the extract at 4,000 x g for 20 minutes.

-

Collection of Supernatant: Collect the supernatant.

-

Purification (Optional): For cleaner extracts, an ammonium sulfate precipitation step can be included to remove proteins.

-

Filtration: Filter the supernatant through a 0.2 µm filter.

-

Concentration: The aqueous extract can be concentrated by freeze-drying.

-

Storage: Store the lyophilized powder or the concentrated liquid extract at -20°C or below.

Data Presentation

The efficiency of this compound extraction can vary significantly depending on the plant source, the extraction method employed, and the specific conditions used. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of this compound Extraction Methods and Efficiencies

| Plant Material | Extraction Method | Solvent | Temperature | This compound Yield/Efficiency | Reference |

| Brassica juncea | Cold Methanol | 80% Methanol | 4°C | Comparable or improved efficiency relative to ISO method | [3][4] |

| Sinapis alba | Cold Methanol | 80% Methanol | 4°C | Comparable or improved efficiency relative to ISO method | [3][4] |

| Watercress | Boiling Water | Deionized Water | 100°C | ~80% recovery of added standard | |

| Broccoli Sprouts | Ethanol/Water | 50% Ethanol | 40°C | 100,094 ± 9016 mg/kg DW (Total Glucosinolates) |

Table 2: this compound Content in Various Plant Tissues

| Plant Species | Plant Part | This compound Concentration (µg/g FW) | Growth Conditions | Reference |

| Watercress | Shoots | 957 ± 108 | 10°C | |

| Watercress | Shoots | 921 ± 136 | 15°C | |

| Watercress | Shoots | 621 ± 63 | 20°C | |

| Horseradish | Roots | Constitutes ~11% of total glucosinolates | N/A | [1] |

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction of this compound from plant tissues.

Caption: General workflow for this compound extraction.

Biosynthetic Pathway of this compound

This compound is an aromatic glucosinolate derived from the amino acid phenylalanine. The biosynthesis involves three main stages: chain elongation, formation of the core glucosinolate structure, and secondary side-chain modifications.

Caption: Biosynthesis of this compound from phenylalanine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Aromatic Glucosinolate Biosynthesis Pathway in Barbarea vulgaris and its Response to Plutella xylostella Infestation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Glucosinolate Biosynthesis | Encyclopedia MDPI [encyclopedia.pub]

Application Notes and Protocols for the Synthesis of Radiolabeled Gluconasturtiin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of radiolabeled gluconasturtiin, a key glucosinolate of interest for its role in plant defense and its potential as a precursor to cancer-preventative isothiocyanates. The methods described below are intended for use in metabolic, pharmacokinetic, and mechanistic studies. Two primary approaches are detailed: a biosynthetic method utilizing plant cell cultures and a chemical synthesis route.

Application Note 1: Biosynthetic Production of [14C]this compound in Nasturtium officinale Cell Cultures

Introduction

Biosynthesis offers a direct route to radiolabeled natural products in their native stereochemical form. This compound is biosynthesized from the amino acid L-phenylalanine.[1] By feeding cell cultures of a high-producing plant species, such as watercress (Nasturtium officinale), with radiolabeled L-phenylalanine, it is possible to produce [14C]this compound. This method is particularly useful for producing a tracer that closely mimics the naturally occurring compound for biological studies. Nasturtium officinale in vitro cultures are known to produce significant amounts of this compound.[1][2][3][4][5]

Principle

Nasturtium officinale cell suspension or microshoot cultures are incubated with L-[U-14C]phenylalanine. The plant cells take up the labeled precursor and incorporate it into the this compound biosynthetic pathway. Following an appropriate incubation period, the radiolabeled this compound is extracted from the plant material and purified.

Advantages

-

Produces the natural stereoisomer of this compound.

-

The label is incorporated into the core structure of the molecule derived from phenylalanine.

-

Relatively straightforward procedure if plant cell culture facilities are available.

Limitations

-

Requires establishment and maintenance of sterile plant cell cultures.

-

The specific activity of the final product is dependent on the specific activity of the precursor and the dilution with endogenous unlabeled phenylalanine.

-

Purification from a complex plant matrix can be challenging and may affect the overall radiochemical yield.

Application Note 2: Chemical Synthesis of Radiolabeled this compound

Introduction

Chemical synthesis provides a versatile and controllable method for producing radiolabeled this compound. This approach allows for the introduction of a radiolabel at a specific position in the molecule, which can be advantageous for certain metabolic studies. The general strategy for glucosinolate synthesis can be adapted for radiolabeling by using a radiolabeled precursor at an appropriate step.

Principle

The chemical synthesis of this compound can be approached by coupling a protected and activated thio-glucose derivative with a side-chain synthon, followed by sulfation and deprotection. A radiolabel can be introduced either in the glucose moiety (e.g., using [14C]- or [3H]-labeled glucose) or in the phenethyl side chain. Labeling the side chain is often preferred for metabolic studies of the aglycone. For instance, a radiolabeled phenethyl precursor can be synthesized and then converted to the corresponding aldoxime for coupling.

Advantages

-

Allows for regioselective labeling.

-

Potentially higher specific activities can be achieved compared to biosynthetic methods.[6]

-

The synthetic route is well-defined and can be scaled.

Limitations

-

Requires multi-step synthesis and expertise in organic chemistry.

-

May produce a mixture of stereoisomers if chiral centers are not controlled.

-

Handling of radiolabeled intermediates requires appropriate safety precautions.

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis of radiolabeled this compound based on the described methods. The values are estimates derived from typical radiolabeling experiments with natural products and may vary depending on experimental conditions.

| Parameter | Biosynthetic Method ([14C]) | Chemical Synthesis ([3H]) |

| Precursor | L-[U-14C]Phenylalanine | [3H]-Phenethyl bromide (hypothetical) |

| Precursor Specific Activity | >40 mCi/mmol | 1-30 Ci/mmol |

| Estimated Radiochemical Yield | 5-15% (based on precursor incorporation) | 20-40% (overall yield from labeled precursor) |

| Estimated Final Specific Activity | 1-10 mCi/mmol (dependent on endogenous pool dilution) | 1-25 Ci/mmol |

| Radiochemical Purity | >95% (after purification) | >97% (after purification) |

Experimental Protocols

Protocol 1: Biosynthesis of [14C]this compound